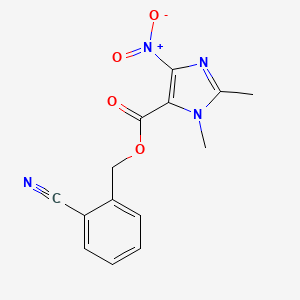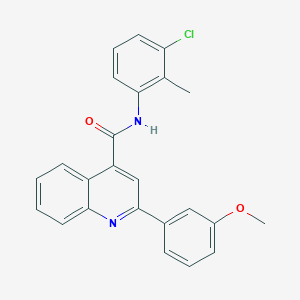![molecular formula C19H23ClN2O2 B6096119 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, commonly known as BPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPP is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
作用機序
The mechanism of action of BPP is not fully understood, but it is believed to act on various cellular signaling pathways. BPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPP has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPP has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BPP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. BPP is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, BPP has some limitations for use in lab experiments. It is a small molecule that may not have optimal pharmacokinetic properties for use in vivo. Additionally, BPP may have off-target effects that need to be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on BPP. One potential area of research is the development of BPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPP in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, or BPP, is a synthetic compound that has gained significant attention in the field of scientific research. BPP has potential applications in various areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
合成法
BPP can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzylamine with 1-(2-butynoyl)-3-piperidinone in the presence of a reducing agent. The reaction yields the desired product, BPP, in high yield and purity. Other methods include the use of different starting materials and reaction conditions.
科学的研究の応用
BPP has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. BPP has also been investigated for its potential use as an analgesic and anesthetic agent. Additionally, BPP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-6-19(24)22-12-5-7-15(14-22)10-11-18(23)21-13-16-8-3-4-9-17(16)20/h3-4,8-9,15H,5,7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDKCSRJDEZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)